7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride
Overview
Description
7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride (7-PMCH) is a synthetic molecule that has been studied for its potential applications in scientific research. It is a derivative of the piperidinylmethoxychromenone class of compounds, and is a white or off-white crystalline powder. 7-PMCH has been studied for its ability to modulate the activity of certain enzymes, and its potential as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Biological Activities
- 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride is involved in the synthesis of various chromen-4H-ones and their derivatives. These compounds have shown antimicrobial and antioxidant activities, making them of interest in the field of medicinal chemistry (Hatzade et al., 2008).
Potential Antipsychotic Applications
- Although direct studies on 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride are not available, related compounds, such as 7-[3-(1-piperidinyl)propoxy]chromenones, have been synthesized and tested as potential antipsychotics. They exhibit good affinity for D2 and 5-HT2 receptors, indicating possible atypical antipsychotic effects (Bolós et al., 1998).
Anticancer Activities
- Some chromen-2-one derivatives, synthesized through reactions involving piperidine, have demonstrated anticancer activities. They have shown potential in inducing cell cycle arrest and triggering apoptosis in various cancer cell lines, making them promising candidates for further cancer research (El-Agrody et al., 2020).
Antibacterial and Antioxidant Properties
- Chromen-2-one derivatives, which may include 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride or its related compounds, have shown significant antibacterial and antioxidant activities. This suggests their potential use in developing new antibacterial agents (Al-ayed, 2011).
Electrophysiological Studies
- While not directly on 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride, related compounds have been studied for their electrochemical behavior. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of potential drugs (Ghoneim et al., 2007).
properties
IUPAC Name |
7-(piperidin-4-ylmethoxy)chromen-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c17-15-4-2-12-1-3-13(9-14(12)19-15)18-10-11-5-7-16-8-6-11;/h1-4,9,11,16H,5-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBKOJAMLNVAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC3=C(C=C2)C=CC(=O)O3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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